molecular formula C19H18N2O3S B3450566 1-(3-{[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]AMINO}PHENYL)-1-ETHANONE

1-(3-{[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]AMINO}PHENYL)-1-ETHANONE

Cat. No.: B3450566
M. Wt: 354.4 g/mol
InChI Key: DGFGYOVVDXIRQT-UHFFFAOYSA-N
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Description

1-(3-{[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]AMINO}PHENYL)-1-ETHANONE is a complex organic compound featuring a thiazole ring, a phenyl group, and an ethanone moiety. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]AMINO}PHENYL)-1-ETHANONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenylacetic acid with thiosemicarbazide to form the thiazole ring, followed by coupling with 3-nitroacetophenone under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]AMINO}PHENYL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-{[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]AMINO}PHENYL)-1-ETHANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-{[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]AMINO}PHENYL)-1-ETHANONE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit enzyme function by binding to the active site or alter receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but lacks the thiazole ring.

    3-(3,4-Dimethoxyphenyl)-L-alanine: Contains the 3,4-dimethoxyphenyl group and an amino acid moiety.

Uniqueness

1-(3-{[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]AMINO}PHENYL)-1-ETHANONE is unique due to the presence of both the thiazole ring and the ethanone moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

1-[3-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12(22)13-5-4-6-15(9-13)20-19-21-16(11-25-19)14-7-8-17(23-2)18(10-14)24-3/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFGYOVVDXIRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-{[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]AMINO}PHENYL)-1-ETHANONE

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